molecular formula C16H20N2S2 B1330504 1,8-Bis(2-pyridyl)-3,6-dithiaoctane CAS No. 64691-70-9

1,8-Bis(2-pyridyl)-3,6-dithiaoctane

Cat. No. B1330504
CAS RN: 64691-70-9
M. Wt: 304.5 g/mol
InChI Key: YDPDVMHQFYTZDI-UHFFFAOYSA-N
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Description

1,8-Bis(2-pyridyl)-3,6-dithiaoctane (pdto) is a quadridentate dipyridyl-dithioether ligand that has been studied for its ability to form complexes with various metal ions. The ligand is known for its unique folding about metal ions and its potential in forming stable complexes with specific geometries, which are of interest in the field of coordination chemistry .

Synthesis Analysis

The synthesis of pdto complexes has been demonstrated with different metal ions, such as copper(I) and nickel(II). For instance, copper(I) complexes with pdto have been synthesized using solvents like chloroform, methanol, ethanol, and acetone. The pdto acts as a four-coordinate ligand in these complexes . Similarly, pdto forms a pseudooctahedral complex with nickel(II), where the ligand folds around the nickel ion, positioning the water ligands cis within an O2S2 plane and the pyridines mutually trans .

Molecular Structure Analysis

The molecular structure of pdto complexes has been elucidated using various spectroscopic techniques and X-ray crystallography. The nickel(II) complex of pdto, for example, crystallizes in the space group P/21c, with specific cell dimensions and angles, indicating a folded structure around the nickel ion . The copper(I) complexes exhibit intense metal-to-ligand charge-transfer bands in their absorption spectra, which are indicative of the coordination environment around the copper ion .

Chemical Reactions Analysis

The reactivity of pdto complexes has been explored in various chemical reactions. For instance, the copper(I) complexes do not react with carbon monoxide, suggesting a tight binding of pdto to the copper ion. The complexes also show different stabilities and reactivities in the presence of halide ions, with some being unstable and susceptible to oxidation by oxygen . The nickel(II) complex of pdto can undergo reduction by sodium amalgam to yield a nickel(I) complex, while borohydride reduction leads to the formation of a stable pink adduct .

Physical and Chemical Properties Analysis

The physical and chemical properties of pdto complexes are influenced by their coordination environment and the metal ion involved. The electron transfer reactions of the copper(II) pdto complex with ferrocene in acetonitrile have been studied, revealing specific rate enhancements by tetrafluoroborate ion and the influence of different electrolytes on the reaction kinetics . The stability of these complexes in solution and their spectral properties provide insights into their potential applications in catalysis and materials science.

Scientific Research Applications

Complex Formation and Structural Analysis

  • Copper Chelates : This compound forms copper(II) chelates characterized by optical and ESR spectroscopy and cyclic voltammetry. The pyridyl copper(II) complexes show tetragonal coordination with an N2S2 donor set (Kanters, Ru, & Addison, 1992).
  • Rhodium Complexes : It forms a pseudooctahedral structure with rhodium(III), creating a unique complex (Popovitch, Addison, Butcher, & Prushan, 2012).
  • Cobalt(II) Halide Complexes : The ligand binds with cobalt(II) halides, suggesting a tetrahedral stereochemistry around cobalt(II) (Castiñeiras, Molleda, Masaguer, & Coto, 1983).

Electrochemical and Redox Behavior

  • Electron Transfer Reactions : This compound is involved in electron transfer reactions with ruthenium ammine and bipyridyl complexes, displaying specific kinetics (Davies & Guilani, 1987).
  • Electrolyte Effects : It shows different rate dependencies with various salts in electron transfer reactions, suggesting its sensitivity to the ionic environment (Davies, Whyte, & Gilbert, 1990).

Spectroscopic Studies

  • Copper(I) Complexes : Spectroscopic studies in nonaqueous solvents reveal insights into the structure and stability of its copper(I) complexes (Kitagawa, Munakata, & Okada, 1982).
  • Metal Complexes in Non-Aqueous Solvents : Detailed characterization of metal complexes with this ligand has been conducted, providing insights into their electronic properties (Ramírez-Delgado et al., 2014).

Future Directions

The future directions for research on “1,8-Bis(2-pyridyl)-3,6-dithiaoctane” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. For instance, there is interest in first-row transition metal compounds with photoactive metal-to-ligand charge transfer (MLCT) states for next-generation applications in photophysics and photochemistry .

properties

IUPAC Name

2-[2-[2-(2-pyridin-2-ylethylsulfanyl)ethylsulfanyl]ethyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2S2/c1-3-9-17-15(5-1)7-11-19-13-14-20-12-8-16-6-2-4-10-18-16/h1-6,9-10H,7-8,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPDVMHQFYTZDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCSCCSCCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20306399
Record name 1,8-Bis(2-pyridyl)-3,6-dithiaoctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20306399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Bis(2-pyridyl)-3,6-dithiaoctane

CAS RN

64691-70-9
Record name 64691-70-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,8-Bis(2-pyridyl)-3,6-dithiaoctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20306399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
100
Citations
GR Brubaker, JN Brown, MK Yoo, RA Kinsey… - Inorganic …, 1979 - ACS Publications
NN (NO) nonbonded distances (2.76-2.79 Á) provide confirmation that the nitrosyl nitrogen atom position (and by implication the metal atom position as well) is governed by minimizing …
Number of citations: 97 pubs.acs.org
LA Ortiz-Frade, L Ruiz-Ramírez, I González… - Inorganic …, 2003 - ACS Publications
Reaction of dichlorotris(triphenylphosphine) ruthenium(II) [RuCl 2 (PPh 3 ) 3 ] with 1,8-bis(2-pyridyl)-3,6-dithiaoctane (pdto), a (N 2 S 2 ) tetradentate donor, yields a new compound [Ru(…
Number of citations: 56 pubs.acs.org
A Castiñeiras, G Diaz, F Florencio… - Zeitschrift für …, 1988 - Wiley Online Library
We describe the synthesis and characterization (by elemental analysis, conductance measurements and 1 H NMR and IR spectrometry) of compounds with the general formulae M(…
Number of citations: 17 onlinelibrary.wiley.com
JM Popovitch, AW Addison, RJ Butcher… - Journal of Chemical …, 2012 - Springer
The tetradentate ligand 1,8-bis(2′-pyridyl)-3,6-dithiaoctane (Pdto) forms a pseudooctahedral structure with rhodium(III). The yellow racemic [Rh(Pdto)Cl 2 ](CF 3 SO 3 ) compound …
Number of citations: 6 link.springer.com
V Ramírez‐Delgado… - European Journal of …, 2015 - Wiley Online Library
We have synthesized a series of Ni II ‐pdto complexes – [Ni(pdto)(NO 3 )]NO 3 ·H 2 O (C1), [Ni(pdto)(H 2 O) 2 ](NO 3 ) 2 (C2), and [Ni(pdto)(NO 3 )(H 2 O)]NO 3 (C3), with pdto = 1,8‐bis(…
JH Worrell, JJ Genova, TD DuBois - Journal of Inorganic and Nuclear …, 1978 - Elsevier
The preparation, properties and reactions of several new nickel(II) complexes derived from 1,8-bis(2-pyridyl)-3,6-dithiaoctance (Ligand A) are presented. The complexes NiAX 2 (X = Cl …
Number of citations: 12 www.sciencedirect.com
D Rodríguez-Torres, JC García-Ramos, J Manríquez… - Polyhedron, 2009 - Elsevier
Preliminary proliferation assays in human tumor cervix line HeLa, using the coordination compound [Cu(pdto)H 2 O] 2+ (pdto=1,8-bis-(2-pyridyl)-3,6-dithiaoctane) and its precursors Cu(…
Number of citations: 8 www.sciencedirect.com
M Thompson, J Whelan, DJ Zemon… - Journal of the …, 1979 - ACS Publications
Experience suggests that a 4-eV shift in the $2 P peak upon copper coordination is unreasonably large, since the energy of the S2P peak seems to be largely determined by the formal …
Number of citations: 23 pubs.acs.org
V Ramírez-Delgado, REM León, LF Hernández-Ayala… - Polyhedron, 2014 - Elsevier
The reaction between CoCl 2 ·6H 2 O and the ligand 1,8-bis(2-pyridyl)-3,6-dithiaoctane (pdto) in acetonitrile leads to the formation of the tetrahedral Co(II) complex, [Co(κ- 1 N-pdto)Cl 2 ]…
Number of citations: 11 www.sciencedirect.com
KM Davies, KD Whyte, AH Gilbert - Inorganica chimica acta, 1990 - Elsevier
The kinetics of electron transfer between 1,8-bis(2-pyridyl)-3,6-dithiaoctane copper(II), Cu(pdto) 2+ , and ferrocene, FeCp 2 , in acetonitrile have been studied by stopped-flow …
Number of citations: 12 www.sciencedirect.com

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